molecular formula C24H28N4O5 B11161610 3-{2-oxo-2-[4-(2,3,4-trimethoxybenzyl)piperazino]ethyl}-4(3H)-quinazolinone

3-{2-oxo-2-[4-(2,3,4-trimethoxybenzyl)piperazino]ethyl}-4(3H)-quinazolinone

Cat. No.: B11161610
M. Wt: 452.5 g/mol
InChI Key: FSOKHNYUXCLKAO-UHFFFAOYSA-N
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Description

3-{2-oxo-2-[4-(2,3,4-trimethoxybenzyl)piperazino]ethyl}-4(3H)-quinazolinone is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a quinazolinone core, which is fused with a piperazine ring and a trimethoxybenzyl group, making it a unique structure with potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-oxo-2-[4-(2,3,4-trimethoxybenzyl)piperazino]ethyl}-4(3H)-quinazolinone typically involves multiple stepsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-{2-oxo-2-[4-(2,3,4-trimethoxybenzyl)piperazino]ethyl}-4(3H)-quinazolinone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical to achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .

Scientific Research Applications

3-{2-oxo-2-[4-(2,3,4-trimethoxybenzyl)piperazino]ethyl}-4(3H)-quinazolinone has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of 3-{2-oxo-2-[4-(2,3,4-trimethoxybenzyl)piperazino]ethyl}-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives, such as:

Uniqueness

What sets 3-{2-oxo-2-[4-(2,3,4-trimethoxybenzyl)piperazino]ethyl}-4(3H)-quinazolinone apart is its unique combination of a quinazolinone core, a piperazine ring, and a trimethoxybenzyl group. This structure may confer distinct biological activities and pharmacological properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C24H28N4O5

Molecular Weight

452.5 g/mol

IUPAC Name

3-[2-oxo-2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethyl]quinazolin-4-one

InChI

InChI=1S/C24H28N4O5/c1-31-20-9-8-17(22(32-2)23(20)33-3)14-26-10-12-27(13-11-26)21(29)15-28-16-25-19-7-5-4-6-18(19)24(28)30/h4-9,16H,10-15H2,1-3H3

InChI Key

FSOKHNYUXCLKAO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)C(=O)CN3C=NC4=CC=CC=C4C3=O)OC)OC

Origin of Product

United States

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